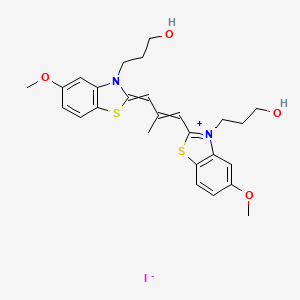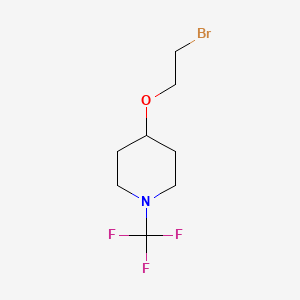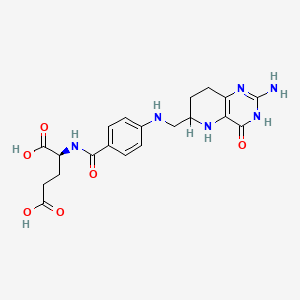![molecular formula C10H17ClO2 B13958091 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one CAS No. 77554-96-2](/img/structure/B13958091.png)
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is a chemical compound with a unique structure that includes a chloro group, an oxane ring, and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one typically involves the reaction of 2-(propan-2-yl)oxan-4-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroethanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Sodium borohydride, methanol or ethanol as solvents, and room temperature conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one involves its reactivity with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxane ring and ethanone group may also interact with specific receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Similar structure with a naphthalene ring instead of an oxane ring.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a tolyl group instead of an oxane ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Features a tetrahydroquinoline ring.
Uniqueness
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is unique due to its oxane ring, which imparts specific chemical and physical properties
Eigenschaften
CAS-Nummer |
77554-96-2 |
|---|---|
Molekularformel |
C10H17ClO2 |
Molekulargewicht |
204.69 g/mol |
IUPAC-Name |
2-chloro-1-(2-propan-2-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C10H17ClO2/c1-7(2)10-5-8(3-4-13-10)9(12)6-11/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
TVMWOCNGKQIPFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(CCO1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)


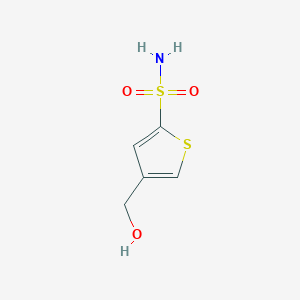
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
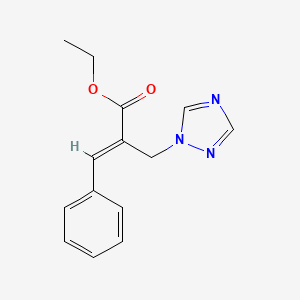
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
